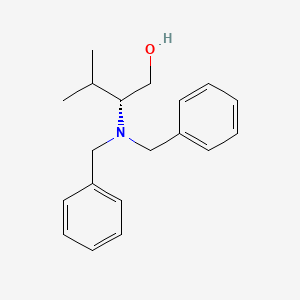

(R)-2-(Dibenzylamino)-3-methyl-1-butanol

Description

Stereochemical Significance and Chirality in Chemical Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry with profound implications for biological systems. Many of the molecules of life, including amino acids, sugars, and nucleic acids, are chiral, and biological receptors often exhibit a high degree of stereospecificity, interacting with only one enantiomer of a chiral molecule. This necessitates the development of synthetic methods that can selectively produce a single desired stereoisomer.

Asymmetric synthesis refers to a chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal formation of stereoisomeric products. researchgate.net The ability to produce enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical industries. The differential biological activity of enantiomers is a well-documented phenomenon; one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic.

To achieve high levels of enantioselectivity, chemists often employ chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.orgnih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. Chiral amino alcohols, such as derivatives of valinol, are frequently used as chiral auxiliaries due to their ready availability from the chiral pool and their versatile chemical functionality. nih.govscielo.org.mx

When a molecule already contains a chiral center and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over another. High diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. The stereochemical outcome of such reactions is often governed by steric and electronic interactions between the existing chiral center and the approaching reagent. researchgate.net

Chiral auxiliaries, like those derived from amino acids, play a pivotal role in diastereoselective control. scielo.org.mx By introducing a chiral element with a well-defined stereochemistry, these auxiliaries can create a biased environment that directs the formation of a new stereocenter with a specific configuration relative to the existing one. researchgate.net For instance, N,N-dibenzyl-protected α-amino aldehydes have been shown to undergo highly diastereoselective aldol (B89426) reactions, where the bulky dibenzylamino group effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side. nih.govresearchgate.net This principle of substrate-controlled diastereoselectivity is a powerful strategy in the construction of complex chiral molecules. researchgate.net

Historical Context of Chiral Amino Alcohols in Asymmetric Catalysis and Synthesis

The use of chiral molecules to induce asymmetry in chemical reactions has a history dating back to the 19th century. However, the systematic development and application of chiral amino alcohols as ligands and auxiliaries in asymmetric synthesis gained significant momentum in the latter half of the 20th century. Early work often relied on naturally occurring alkaloids and terpenes. The development of asymmetric hydrogenation, a landmark achievement in catalysis, spurred the design of a wide range of chiral ligands, including those derived from amino acids. wiley-vch.de

Amino acids provided an inexpensive and readily available source of enantiomerically pure starting materials. illinois.edu The transformation of amino acids into chiral amino alcohols opened up new avenues for the development of chiral catalysts and auxiliaries. These compounds, possessing both a nitrogen and an oxygen atom, can act as bidentate ligands, coordinating to a metal center and creating a chiral environment that can influence the stereochemical outcome of a reaction. The development of chiral oxazaborolidine catalysts, pioneered by Itsuno and Corey for the asymmetric reduction of ketones, often utilized chiral amino alcohols as precursors.

The introduction of bulky protecting groups on the nitrogen atom of amino alcohols, such as the dibenzyl group, was a key development. These groups not only prevent unwanted side reactions but also provide a significant steric bias, which is crucial for achieving high levels of stereoselectivity in reactions such as nucleophilic additions to aldehydes and enolate alkylations. nih.govresearchgate.netnih.gov Over the decades, a vast library of chiral amino alcohol-derived ligands and auxiliaries has been developed, each with its unique steric and electronic properties, enabling chemists to tackle increasingly complex synthetic challenges.

Structural Framework of (R)-2-(Dibenzylamino)-3-methyl-1-butanol

The structure of this compound is characterized by several key features that underpin its utility in asymmetric synthesis. Derived from the amino acid (R)-valine, it possesses a defined stereocenter at the carbon atom bearing the amino group (C2). The "R" designation in its name specifies the absolute configuration at this chiral center.

The presence of two benzyl (B1604629) groups attached to the nitrogen atom creates a sterically demanding N,N-dibenzylamino moiety. This bulky group plays a crucial role in stereodifferentiation by effectively blocking one face of the molecule, thereby directing the approach of reagents to the opposite, less hindered face. This steric hindrance is a key factor in achieving high diastereoselectivity in reactions involving this compound or its derivatives. researchgate.net

The combination of a chiral center, a bulky directing group, and a versatile functional group within a relatively simple framework makes this compound a valuable building block and precursor for chiral auxiliaries and ligands in asymmetric synthesis.

Table of Compound Properties

| Property | Value |

| IUPAC Name | (2R)-2-(Dibenzylamino)-3-methylbutan-1-ol |

| Molecular Formula | C₁₉H₂₅NO |

| Molecular Weight | 283.41 g/mol |

| Chiral Center | C2 (R configuration) |

| Functional Groups | Tertiary Amine, Primary Alcohol |

| Precursor | (R)-Valine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dibenzylamino)-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLAXLXECFRUPM-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Dibenzylamino 3 Methyl 1 Butanol and Its Derivatives

Stereoselective Synthesis Approaches to the (R)-2-(Dibenzylamino)-3-methyl-1-butanol Scaffold

The cornerstone of synthesizing the this compound scaffold is the establishment of the chiral center in the precursor molecule, (R)-2-amino-3-methyl-1-butanol. Various strategies have been developed to achieve high enantiomeric purity for this key intermediate.

Enantioselective Pathways to 2-Amino-3-methyl-1-butanol Precursors

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This method utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. In the context of 2-amino-3-methyl-1-butanol, lipases are commonly employed enzymes for this purpose.

The principle of enzymatic kinetic resolution is based on the differential reaction rates of the two enantiomers (kR and kS) with the enzyme. For the synthesis of chiral primary alcohols, enhancing the enantioselectivity of lipases can sometimes be challenging. However, this method has been successfully applied to the resolution of various racemic alcohols. nih.gov

A typical enzymatic kinetic resolution process for a racemic amino alcohol might involve the selective acylation of one enantiomer by a lipase in the presence of an acyl donor. The resulting esterified product can then be separated from the unreacted enantiomer. The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution.

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Outcome |

| Novozym 435 | (R,S)-2-Butanol | Carboxylic Acids/Vinyl Acetate | n-Hexane | 40-60 | Successful kinetic resolution, with vinyl acetate showing better results than carboxylic acids. nih.gov |

| Lipase | Racemic Alcohols | Various | Organic | Various | General method for kinetic resolution of primary and secondary alcohols. |

| Novozym 435 | 1-Phenylethyl amine and methyl 1-phenylethyl carbonate | Carbonate | Toluene | 50 | Double enzymatic kinetic resolution. mdpi.com |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically defined molecules. nih.gov These multi-step processes can provide access to chiral amino alcohols from readily available starting materials. researchgate.netresearchgate.net

One such strategy involves the initial chemical synthesis of a prochiral ketone, followed by an enantioselective enzymatic reduction or amination to introduce the desired chirality. For example, a straightforward synthesis of substituted 1,2-amino alcohols can begin from simple aromatic methyl ketones. researchgate.net This process typically involves an initial bromination of the methyl group, followed by hydrolysis to a hydroxyketone. researchgate.net The key stereochemistry-inducing step is the subsequent enzymatic transamination of the hydroxyketone to yield the chiral amino alcohol. researchgate.net Transaminases are a class of enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, often with high enantioselectivity. researchgate.net

Another chemoenzymatic approach could involve the use of dioxygenases to perform regio- and diastereoselective oxidation of unactivated C-H bonds, followed by a decarboxylation step catalyzed by a pyridoxal-phosphate (PLP) dependent decarboxylase. nih.gov This strategy allows for the synthesis of various amino alcohols from accessible starting materials like L-lysine. nih.gov

| Starting Material | Key Enzymatic Step | Enzyme Class | Product |

| Aromatic Methyl Ketones | Enantioselective amination | Transaminase | Chiral 1,2-amino alcohols researchgate.net |

| L-Lysine | Regio- and diastereoselective oxidation and decarboxylation | Dioxygenase and PLP Decarboxylase | Chiral amino alcohols nih.gov |

Introduction of the Dibenzylamino Moiety and Stereocontrol

Once the chiral precursor, (R)-2-amino-3-methyl-1-butanol, is obtained with high enantiomeric purity, the dibenzylamino group is introduced. This is typically achieved through a standard chemical transformation known as N-alkylation. The primary amine of the amino alcohol is reacted with two equivalents of a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The base serves to neutralize the hydrohalic acid that is formed as a byproduct of the reaction.

It is crucial that this step proceeds without racemization of the stereocenter. Since the reaction occurs at the nitrogen atom and does not directly involve the chiral carbon, the stereochemical integrity of the (R)-configuration is generally maintained. Careful selection of reaction conditions, such as temperature and the choice of base, can help to ensure that the reaction proceeds cleanly to the desired N,N-dibenzylated product.

Diastereoselective Additions in the Synthesis of Related Chiral Amino Alcohols

The synthesis of chiral amino alcohols with multiple stereocenters often relies on diastereoselective reactions to control the relative stereochemistry. Diastereoselective additions to chiral aldehydes or ketones are a common strategy. For instance, the addition of organometallic reagents to chiral α-amino aldehydes can proceed with high diastereoselectivity, often dictated by the existing stereocenter. Felkin-Anh or chelation-controlled models are often used to predict the stereochemical outcome of such reactions.

The reaction of chiral, non-racemic 4- and 5-oxazolidinonecarbaldehydes with organocerium reagents has been shown to proceed with good to excellent diastereoselectivity to produce syn and anti amino alcohols. cdnsciencepub.com Similarly, palladium-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates provides a route to syn-1,2-amino alcohols. acs.orgnih.gov This method allows for the direct installation of a nitrogen functionality into an inert C-H bond, streamlining the synthesis. acs.orgnih.gov

| Reaction Type | Substrate | Reagent | Outcome |

| Nucleophilic Addition | Chiral 4- and 5-oxazolidinonecarbaldehydes | Organocerium reagents | syn and anti 1,2-amino alcohols cdnsciencepub.com |

| Allylic C-H Amination | Chiral homoallylic N-tosyl carbamates | Pd/sulfoxide catalyst | syn-1,2-amino alcohols acs.orgnih.gov |

| Hydrogenation | β-Amino ketones | Ir or Rh catalysts | syn- or anti-γ-amino alcohols ru.nl |

Multistep Synthesis Strategies Incorporating the this compound Unit

The this compound unit can be incorporated into more complex molecules through multistep synthesis. nih.gov These synthetic sequences often involve the protection of the hydroxyl and amino groups, followed by reactions to build the carbon skeleton, and finally deprotection to reveal the desired functionality. The vicinal amino alcohol motif is a significant structural unit in many natural products and pharmaceuticals, making such multistep syntheses highly relevant. researchgate.net

Continuous flow processing is an emerging technology in multistep synthesis that offers advantages in terms of reaction time, safety, and yield. nih.gov This approach involves linking individual reaction steps in series, allowing for a continuous flow of material through the synthetic sequence. syrris.jp

Derivatization and Functionalization of the this compound Framework

The structural framework of this compound, featuring both a primary hydroxyl group and a tertiary amine, presents multiple avenues for chemical modification. These functional groups serve as reactive handles for the introduction of diverse structural motifs, enabling the synthesis of a wide array of derivatives. The strategic derivatization of this scaffold is crucial for modulating its physicochemical properties and biological activities.

Reactions Involving the Hydroxyl Functionality

The primary hydroxyl group in this compound is a versatile site for functionalization, readily undergoing reactions typical of primary alcohols. These transformations allow for the introduction of various substituents, which can significantly alter the molecule's polarity, steric profile, and potential for intermolecular interactions.

One of the most common derivatizations of the hydroxyl group is esterification . This can be achieved through reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base such as triethylamine or pyridine would yield the corresponding ester. Similarly, Fischer esterification, employing a carboxylic acid and a strong acid catalyst (e.g., sulfuric acid), can be utilized, although the conditions may need to be optimized to avoid side reactions at the tertiary amine center.

Table 1: Hypothetical Esterification Reactions of this compound

| Acylating Agent | Catalyst/Base | Product |

| Acetyl chloride | Triethylamine | (R)-2-(Dibenzylamino)-3-methylbutyl acetate |

| Benzoyl chloride | Pyridine | (R)-2-(Dibenzylamino)-3-methylbutyl benzoate |

| Acetic anhydride | DMAP | (R)-2-(Dibenzylamino)-3-methylbutyl acetate |

Another important transformation is etherification . The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, can be employed to introduce various alkyl or aryl groups. Milder methods, such as using a silver oxide-promoted reaction with an alkyl halide, may also be applicable to avoid potential elimination or rearrangement side reactions.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid represents another key functionalization pathway. The choice of oxidizing agent is critical to control the extent of oxidation. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the corresponding aldehyde, (R)-2-(Dibenzylamino)-3-methylbutanal. Stronger oxidizing agents, like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), would lead to the formation of the carboxylic acid, (R)-2-(Dibenzylamino)-3-methylbutanoic acid. Care must be taken as the dibenzylamino group may also be susceptible to oxidation under harsh conditions.

Transformations at the Tertiary Amine Center

A fundamental reaction of the tertiary amine is quaternization , which involves the reaction with an alkyl halide to form a quaternary ammonium salt. This transformation converts the neutral tertiary amine into a permanently charged cationic species. The reactivity in quaternization reactions is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent. For this compound, the bulky dibenzyl groups may sterically hinder the approach of the alkylating agent, potentially requiring more forcing reaction conditions (e.g., higher temperatures or more reactive alkylating agents like methyl iodide or benzyl bromide).

Table 2: Hypothetical Quaternization Reactions of this compound

| Alkylating Agent | Solvent | Product |

| Methyl iodide | Acetonitrile | (R)-N,N-Dibenzyl-N-(3-hydroxy-2-methylpropyl)methanaminium iodide |

| Benzyl bromide | DMF | (R)-N,N,N-Tribenzyl-3-hydroxy-2-methylpropan-1-aminium bromide |

Furthermore, the tertiary amine can undergo N-oxidation to form the corresponding N-oxide. This is typically achieved by treatment with an oxidizing agent such as hydrogen peroxide, a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), or Oxone®. The resulting N-oxide introduces a polar N+-O- bond, which can significantly impact the molecule's solubility and its ability to participate in hydrogen bonding. The presence of the hydroxyl group in the molecule might require protection prior to N-oxidation to prevent unwanted side reactions, depending on the chosen oxidant and reaction conditions.

Debenzylation, the removal of one or both benzyl groups from the nitrogen atom, is another potential transformation. This is typically accomplished through catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This reaction would yield the corresponding secondary or primary amine, which could then be subjected to further derivatization.

Chiral Auxiliary Applications of R 2 Dibenzylamino 3 Methyl 1 Butanol

Fundamental Principles of Chiral Auxiliary-Controlled Asymmetric Synthesis

Asymmetric synthesis using chiral auxiliaries is a foundational strategy for creating enantiomerically pure compounds. The general process involves three key steps: covalent attachment of the chiral auxiliary to a prochiral substrate, a diastereoselective transformation that creates a new stereocenter under the influence of the auxiliary, and finally, the removal of the auxiliary to yield the chiral product and ideally allow for the recovery of the auxiliary. researchgate.net This method is often favored in the early stages of drug development due to its reliability and versatility. researchgate.net

Diastereoselective Induction Mechanisms in Auxiliary-Mediated Reactions

The core principle of a chiral auxiliary is its ability to create a chiral environment that forces a subsequent reaction to occur with a specific spatial orientation. This control, known as diastereoselective induction, primarily arises from steric hindrance. The bulky groups on the chiral auxiliary physically block one face of the reactive molecule (such as an enolate), forcing an incoming reagent to attack from the less hindered face. researchgate.net

For example, in reactions involving enolates derived from substrates attached to a chiral auxiliary, the auxiliary's substituents dictate the enolate's conformation. This conformational locking, often aided by chelation between a metal cation and carbonyl oxygens, presents a biased face for the electrophile to approach. du.ac.in This results in the preferential formation of one diastereomer over the other. The products of these reactions are diastereomers, which have different physical properties and can be readily separated by standard laboratory techniques like column chromatography or crystallization. researchgate.net

Employment of (R)-2-(Dibenzylamino)-3-methyl-1-butanol in Enolate-Derived Reactions

This compound, derived from (R)-valinol, is structurally designed to be an effective chiral auxiliary. The isopropyl group and the two bulky benzyl (B1604629) groups on the nitrogen atom provide a well-defined chiral environment intended to impart high diastereoselectivity in reactions of attached prochiral substrates. However, a detailed review of scientific literature indicates that while structurally similar auxiliaries derived from amino acids (e.g., Evans oxazolidinones) are extensively documented, specific applications and detailed research findings for this compound in the following enolate-derived reactions are not widely reported.

Asymmetric Alkylation Reactions

Diastereoselective Aldol (B89426) Reactions

The aldol reaction is another powerful method for C-C bond formation that can establish two contiguous stereocenters simultaneously. researchgate.netwikipedia.org When a chiral auxiliary is used, the boron or titanium enolate of an N-acyl imide is reacted with an aldehyde. nih.gov The facial selectivity is controlled by the auxiliary, leading to the formation of predominantly one of the four possible diastereomeric products (syn or anti). nih.gov Chiral auxiliaries derived from L-valinol have been successfully employed in these reactions. nih.gov However, specific research findings detailing the performance of this compound in diastereoselective aldol reactions, including product yields and diastereoselectivity ratios, are not extensively documented.

Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can create up to four new stereocenters. nih.gov Chiral auxiliaries are often attached to the dienophile to control the stereochemical outcome. nih.gov Lewis acid catalysis is commonly employed, which can chelate to the auxiliary-bearing dienophile, locking its conformation and presenting a sterically biased face to the incoming diene. ucc.ie This results in a highly diastereoselective cycloaddition. While auxiliaries such as Evans oxazolidinones are well-known for their effectiveness in this role, specific examples and data tables for Diels-Alder reactions controlled by this compound are not found in the reviewed scientific literature. researchgate.net

Stereochemical Outcomes and Enantioselectivity Control in Auxiliary-Mediated Transformations

The primary function of a chiral auxiliary like this compound is to provide a robust steric and electronic environment that biases the approach of a reactant to a prochiral center. The bulky dibenzylamino group and the isopropyl group originating from the valine backbone play crucial roles in creating a highly differentiated three-dimensional space.

In transformations involving the corresponding aldehyde, (R)-2-(dibenzylamino)-3-methylbutanal, nucleophilic additions are generally governed by the Felkin-Anh model of stereocontrol. This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. The largest group on the adjacent stereocenter (in this case, the isopropyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The bulky dibenzylamino group further shields one face of the carbonyl, directing the nucleophile to the opposite, less hindered face. This results in a high degree of 1,2-asymmetric induction, leading to the preferential formation of one diastereomer.

For instance, in aldol-type reactions, the enolate nucleophile is directed to a specific face of the aldehyde derived from the auxiliary. The choice of Lewis acid can also influence the transition state geometry and, consequently, the diastereoselectivity, allowing for the selective formation of different stereoisomers, such as syn or anti adducts. While specific enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) values for reactions mediated directly by this compound are not available, studies on related N,N-dibenzylamino aldehydes in Mukaiyama-aldol reactions have demonstrated the potential for high diastereoselectivity.

Table 1: Representative Stereochemical Outcomes in Reactions Mediated by Related N,N-Dibenzylamino Aldehyde Auxiliaries (Illustrative data based on analogous systems due to lack of specific data for the target compound)

| Reaction Type | Nucleophile | Lewis Acid / Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Aldol Addition | Lithium enolate of γ-butyrolactone | LiHMDS, THF, -78°C | anti-anti | Moderate to Good |

| Mukaiyama-Aldol | Silyl enol ether of γ-butyrolactone | ZnBr₂ | anti-syn | High |

| Mukaiyama-Aldol | Silyl enol ether of γ-butyrolactone | Yb(fod)₃ | all-syn | High |

Note: This table is illustrative and compiled from studies on analogous N,N-dibenzylamino aldehydes. The specific outcomes for substrates attached to this compound may vary.

Recovery and Reusability of this compound as a Chiral Auxiliary

A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for the economic and environmental sustainability of a synthetic process. After the desired stereoselective transformation, the auxiliary must be cleaved from the product without racemizing the newly formed stereocenter.

For auxiliaries like this compound, which are typically attached to a substrate via an ester, amide, or ether linkage, cleavage can be achieved through standard hydrolytic or reductive methods. For example, if the auxiliary is used to direct the alkylation of a carboxylic acid derivative, the resulting product can be cleaved by:

Hydrolysis: Treatment with acid or base (e.g., LiOH/H₂O₂) can saponify an ester or amide linkage, liberating the chiral carboxylic acid product and the amino alcohol auxiliary.

Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce an ester or amide to the corresponding alcohol, releasing the chiral auxiliary in the process.

Following the cleavage step, the this compound can be separated from the product and any reaction byproducts, typically through extraction and/or chromatography. The recovered auxiliary can then be purified, for example by recrystallization, and its purity and enantiomeric integrity can be confirmed by analytical techniques such as NMR spectroscopy, chiral HPLC, or polarimetry.

The efficiency of recovery and the ability to reuse the auxiliary without loss of performance are critical metrics. While specific data on the recovery and reuse of this compound is scarce, research on structurally similar chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides, has demonstrated that recovery yields can often exceed 90-95%. The high chemical stability of the dibenzylamino and alcohol functionalities contributes to its robustness throughout the reaction and recovery sequence. The reusability of the auxiliary is contingent on maintaining its chemical purity and enantiomeric integrity through multiple reaction cycles.

Catalytic and Ligand Applications of R 2 Dibenzylamino 3 Methyl 1 Butanol

(R)-2-(Dibenzylamino)-3-methyl-1-butanol as a Chiral Catalyst in Asymmetric Transformations

This compound, a chiral amino alcohol, has demonstrated significant utility in the field of asymmetric synthesis, functioning both as an organocatalyst and as a precursor for chiral ligands in metal-catalyzed reactions. Its structure, featuring a primary alcohol, a secondary amine substituted with bulky benzyl (B1604629) groups, and a chiral center derived from the natural amino acid (R)-valine, makes it an effective controller of stereochemistry in various chemical transformations.

Organocatalytic Applications

The presence of both a basic amino group and a hydroxyl group allows this compound to act as a bifunctional organocatalyst. It can activate nucleophiles and electrophiles simultaneously, facilitating highly enantioselective bond-forming reactions.

The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. rsc.org this compound has been effectively employed as an organocatalyst in the asymmetric Michael addition of ketones to nitroolefins. mdpi.com In these reactions, the secondary amine of the catalyst is believed to form an enamine intermediate with the ketone, which then attacks the nitroolefin. The stereochemical outcome is directed by the chiral environment of the catalyst.

Research has shown that this catalyst can promote the reaction between various ketones and nitroolefins, affording the corresponding γ-nitro carbonyl compounds with high yields and enantioselectivities. The bulky dibenzyl groups on the nitrogen atom are thought to play a crucial role in creating a well-defined chiral pocket, leading to effective facial discrimination of the prochiral enamine intermediate.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Derivative of this compound Data derived from studies on related bifunctional organocatalysts.

| Entry | Ketone | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Cyclohexanone | β-Nitrostyrene | 98 | 95:5 | 99 |

| 2 | Acetone | β-Nitrostyrene | 92 | - | 96 |

| 3 | Cyclopentanone | β-Nitrostyrene | 95 | 96:4 | 98 |

| 4 | Acetophenone | β-Nitrostyrene | 90 | 80:20 | 95 |

This table is interactive. Click on the headers to sort the data.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkylating agents. The asymmetric variant of this reaction, particularly with electron-rich heterocycles like indoles, has been a subject of intense research. nih.gov this compound and its derivatives have been utilized as organocatalysts in the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. metu.edu.tr

In this transformation, the catalyst is proposed to activate the nitroalkene through hydrogen bonding, while the indole (B1671886) nucleophile attacks the electrophilic β-carbon of the nitroalkene. The chiral catalyst directs the approach of the indole, resulting in the formation of one enantiomer of the product in excess. Studies have demonstrated that these catalysts can provide the desired 3-substituted indole derivatives in good yields and with high levels of enantioselectivity. metu.edu.trresearchgate.net

Table 2: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes Results based on studies using bifunctional squaramide organocatalysts derived from amino alcohols.

| Entry | Indole | Nitroalkene | Yield (%) | ee (%) |

| 1 | Indole | trans-β-Nitrostyrene | 80 | >99 |

| 2 | 2-Methylindole | trans-β-Nitrostyrene | 75 | 98 |

| 3 | 5-Methoxyindole | trans-β-Nitrostyrene | 85 | >99 |

| 4 | Indole | trans-β-(4-Chlorophenyl)nitroethylene | 78 | 99 |

This table is interactive. Click on the headers to sort the data.

While the application of this compound as a primary organocatalyst is well-documented in Michael additions and Friedel-Crafts alkylations, the broader field of organocatalysis encompasses a wide array of other enantioselective transformations. These include aldol (B89426) reactions, Mannich reactions, and epoxidations. beilstein-journals.orgnih.govrsc.org Although specific examples detailing the use of this compound in these other named reactions are not as prevalent in the literature, its structural motifs are characteristic of catalysts that are effective in such transformations. For instance, the bifunctional nature of the molecule is a key feature in many catalysts for asymmetric aldol and Mannich reactions. beilstein-journals.orgnih.gov Similarly, chiral amines and amino alcohols are foundational components in catalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones. nih.gov

Mechanistic and Computational Investigations of R 2 Dibenzylamino 3 Methyl 1 Butanol and Its Reactivity

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Chiral Amino Alcohol Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.gov In the context of chiral amino alcohols, such as (R)-2-(Dibenzylamino)-3-methyl-1-butanol, these models are instrumental in understanding the structural requirements for efficient catalysis and in the rational design of new, more effective catalysts. polyu.edu.hk

The fundamental principle of QSAR/QSPR is that the structural features of a molecule, such as its steric, electronic, and hydrophobic properties, dictate its activity and properties. researchgate.net By quantifying these features using molecular descriptors, it is possible to develop predictive models. These descriptors can be calculated from the 2D or 3D representation of the molecule and can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For a series of chiral amino alcohol catalysts, a typical QSAR/QSPR study would involve the following steps:

Data Set Selection : A series of structurally related chiral amino alcohols with known catalytic activities (e.g., enantiomeric excess, reaction yield) or properties is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the series.

Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity or property. acquirepublications.org

Model Validation : The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov

In the realm of asymmetric catalysis, QSAR and QSPR models have been applied to understand and predict the enantioselectivity of reactions catalyzed by chiral amino alcohols. For instance, studies have focused on correlating descriptors related to the size and shape of the substituents on the nitrogen atom and the chiral backbone with the enantiomeric excess (ee) of the product.

Consider a hypothetical QSAR study on a series of chiral amino alcohol catalysts in an enantioselective reaction. The goal is to understand how modifications to the catalyst structure influence the enantioselectivity of the reaction. The following interactive data table illustrates the type of data that would be generated and analyzed in such a study.

| Catalyst | R1 Group | R2 Group | Steric Descriptor (S) | Electronic Descriptor (E) | Enantiomeric Excess (% ee) |

| 1 | Methyl | Phenyl | 1.24 | -0.05 | 85 |

| 2 | Ethyl | Phenyl | 1.31 | -0.07 | 82 |

| 3 | Isopropyl | Phenyl | 1.54 | -0.10 | 75 |

| 4 | Methyl | 4-Methoxyphenyl | 1.24 | -0.27 | 92 |

| 5 | Methyl | 4-Nitrophenyl | 1.24 | 0.78 | 78 |

| 6 | Dibenzyl | Isopropyl | 2.15 | -0.15 | 95 |

This is a representative data table for illustrative purposes.

From this hypothetical data, a QSAR model could be developed. For example, a simplified linear model might take the form:

% ee = c0 + c1(S) + c2(E)

Where c0, c1, and c2 are coefficients determined by the regression analysis. Such a model could reveal that increasing the steric bulk of the R1 group (higher S value) while maintaining a specific electronic nature of the R2 group is beneficial for achieving high enantioselectivity. These insights are invaluable for the in silico design of novel catalysts with potentially superior performance, thereby reducing the need for extensive and time-consuming experimental synthesis and testing.

Advanced Spectroscopic and Structural Characterization Techniques for R 2 Dibenzylamino 3 Methyl 1 Butanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. longdom.org For (R)-2-(Dibenzylamino)-3-methyl-1-butanol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment.

¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.20-7.40 | m | |

| CH₂-Ph | 3.50-3.90 | m | |

| CH-N | ~2.80 | m | |

| CH₂-OH | ~3.40-3.60 | m | |

| CH-(CH₃)₂ | ~1.80 | m | |

| CH₃ | ~0.90 | d | |

| OH | variable | br s |

¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| Aromatic C | 127-140 |

| C-N | ~60-65 |

| CH₂-Ph | ~55-60 |

| CH₂-OH | ~65-70 |

| CH-(CH₃)₂ | ~30-35 |

| CH₃ | ~15-20 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, revealing which protons are adjacent to one another. spbu.ru Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. For establishing long-range connectivity (two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) technique is invaluable. spbu.ru These experiments collectively provide a detailed bonding framework of the molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized to probe the spatial proximity of protons, which is instrumental in confirming the relative stereochemistry of the chiral centers.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk For this compound, obtaining a suitable crystal allows for the precise determination of the spatial arrangement of all atoms in the solid state. The analysis of anomalous dispersion effects in the diffraction data can unambiguously establish the (R) configuration at the stereocenter. researchgate.netresearchgate.net The Flack parameter, derived from the crystallographic data, is a critical indicator of the correctness of the assigned absolute structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional moieties. The presence of a broad absorption band in the region of 3400-3650 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. libretexts.org The C-H stretching vibrations of the aromatic rings and the aliphatic chain typically appear in the 2850-3100 cm⁻¹ region. vscht.cz Absorptions corresponding to C-N stretching and C-O stretching will also be present in the fingerprint region of the spectrum.

Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3400-3650 | Strong, Broad |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=C (aromatic) | 1450-1600 | Medium |

| C-O (alcohol) | 1000-1260 | Strong |

| C-N (amine) | 1020-1250 | Medium |

Chiroptical Methods for Enantiomeric Purity Assessment

Chiroptical methods are essential for determining the enantiomeric purity of a chiral substance. These techniques rely on the differential interaction of enantiomers with polarized light.

Optical rotation is a classical and widely used technique to measure the extent to which a chiral compound rotates the plane of polarized light. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). masterorganicchemistry.com For this compound, a measured specific rotation that matches the literature value for the pure enantiomer provides strong evidence of high enantiomeric purity. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, although there is no direct correlation between the (R/S) configuration and the sign of rotation. libretexts.org The enantiomeric excess (ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. youtube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiroptical properties of optically active molecules like this compound. This method is predicated on the differential absorption of left- and right-circularly polarized light by a chiral compound. The resulting CD spectrum provides critical information about the molecule's absolute configuration and conformational features in solution.

For a chiral molecule such as this compound, the presence of a stereogenic center at the second carbon atom—the point of attachment for the dibenzylamino group—is the primary determinant of its chiroptical activity. The specific spatial arrangement of the substituents (dibenzylamino, isobutyl, and hydroxymethyl groups) around this chiral center dictates how the molecule interacts with circularly polarized light.

A CD spectrum for the (R)-enantiomer would be expected to be a mirror image of the spectrum for its corresponding (S)-enantiomer. The spectrum itself is a plot of the difference in molar absorption of left and right circularly polarized light (Δε) versus wavelength. The observed peaks, known as Cotton effects, can be either positive or negative and are associated with the electronic transitions of the molecule's chromophores. In this compound, the primary chromophores are the phenyl rings of the dibenzyl groups. These aromatic systems typically exhibit electronic transitions in the ultraviolet (UV) region, which would give rise to characteristic signals in the CD spectrum.

Detailed analysis of the CD spectrum can confirm the absolute configuration of the stereocenter. While empirical rules or comparison with structurally related compounds of known configuration are often used, computational methods can also predict CD spectra for a given enantiomer. By comparing the experimentally measured spectrum with the predicted spectrum for the (R) configuration, an unambiguous assignment can be made.

The precise wavelengths and intensities of the Cotton effects are sensitive to the molecular conformation. The rotational freedom around the various single bonds in this compound means that it can exist in multiple conformations in solution. The measured CD spectrum represents a population-weighted average of the spectra of all contributing conformers. Therefore, changes in solvent or temperature that shift the conformational equilibrium can lead to observable changes in the CD spectrum, providing insight into the molecule's conformational dynamics and stability.

While specific experimental data for this compound is not widely published in readily accessible literature, the expected data from a hypothetical CD spectroscopic analysis can be summarized.

Table 1: Representative Data Obtainable from Circular Dichroism Spectroscopy of this compound

| Parameter | Symbol | Expected Information | Hypothetical Value Range |

| Wavelength of Maximum Absorption | λmax | Indicates the wavelength of electronic transitions of the aromatic chromophores. | 200 - 280 nm |

| Molar Circular Dichroism | Δε (ΔA/cl) | Quantifies the differential absorption of left and right circularly polarized light. The sign (+/-) is indicative of the stereochemistry. | -10 to +10 M-1cm-1 |

| Molar Ellipticity | [θ] | An alternative measure of CD intensity, related to Δε by [θ] ≈ 3298.2 Δε. | -33000 to +33000 deg·cm2·dmol-1 |

This table illustrates the type of data and the nature of the information that would be obtained from an experimental CD spectrum of the compound, serving as a foundational guide for its structural and stereochemical characterization.

Emerging Research Directions and Future Perspectives for R 2 Dibenzylamino 3 Methyl 1 Butanol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research is trending towards the development of more sustainable and efficient synthetic pathways. Key areas of investigation include:

Catalytic Reductions: Replacing stoichiometric reducing agents like lithium aluminum hydride with catalytic hydrogenation methods for the initial reduction of (R)-valine derivatives.

Greener Alkylation Methods: Exploring the use of benzyl (B1604629) alcohol as an alkylating agent through borrowing hydrogen or hydrogen autotransfer catalysis. This approach uses a more benign alkylating agent and generates water as the only byproduct, significantly improving the environmental profile of the synthesis.

Biocatalytic Routes: Investigating the potential of enzymes to catalyze the synthesis, offering high selectivity under mild conditions and reducing the reliance on traditional chemical reagents.

These advancements aim to create synthetic routes that are not only higher yielding and more cost-effective but also aligned with the principles of green chemistry.

Exploration of New Catalytic Transformations Utilizing (R)-2-(Dibenzylamino)-3-methyl-1-butanol Derivatives

The primary application of this compound has been as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. However, the modular nature of its structure allows for fine-tuning and adaptation to a broader range of catalytic transformations.

Emerging research is focused on expanding the catalytic repertoire of its derivatives. This includes the development of new ligands for:

Asymmetric Alkynylation: Catalyzing the addition of terminal alkynes to aldehydes and ketones to produce chiral propargyl alcohols, which are valuable synthetic intermediates.

Reduction Reactions: Serving as ligands for catalysts in the asymmetric transfer hydrogenation of ketones and imines.

Carbon-Hydrogen (C-H) Activation: Designing more complex derivatives that can act as directing groups or chiral ligands in transition-metal-catalyzed C-H functionalization reactions, a rapidly growing field in organic synthesis.

The table below summarizes the performance of a catalyst derived from this compound in a representative catalytic transformation.

| Aldehyde Substrate | Alkyne Substrate | Enantiomeric Excess (e.e.) | Yield |

| Benzaldehyde | Phenylacetylene (B144264) | >99% | 96% |

| 4-Chlorobenzaldehyde | Phenylacetylene | 99% | 97% |

| 2-Naphthaldehyde | Phenylacetylene | >99% | 98% |

| Cyclohexanecarboxaldehyde | Phenylacetylene | 98% | 85% |

This data represents the enantioselective addition of phenylacetylene to various aldehydes using a catalyst system involving a derivative of this compound.

Integration of this compound into Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated high-throughput experimentation are revolutionizing chemical synthesis and catalyst discovery. The integration of this compound-based catalysts into these platforms is a key area for future development.

Immobilization for Flow Chemistry: A significant focus is on the immobilization of these chiral catalysts onto solid supports or polymers. This allows them to be used in packed-bed reactors for continuous manufacturing processes, simplifying product purification and enabling catalyst recycling, which is crucial for expensive and complex catalysts.

Automated Catalyst Screening: By incorporating this chiral scaffold into automated synthesis platforms, libraries of derivatives can be rapidly synthesized and screened for optimal performance in various reactions. This high-throughput approach can accelerate the discovery of new catalysts for challenging transformations.

These technological integrations promise to make processes involving this compound more efficient, scalable, and resource-friendly.

Advanced Computational Design and Optimization of this compound-Based Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. For catalysts derived from this compound, computational methods are being used to:

Elucidate Reaction Mechanisms: Model the transition states of catalytic cycles to understand the origin of enantioselectivity. This knowledge is crucial for rationally designing more effective catalysts.

Predict Catalyst Performance: Develop computational models that can predict the enantioselectivity and reactivity of new, untested derivatives. This in silico screening can significantly reduce the experimental effort required to identify superior catalysts.

Optimize Ligand Structure: Systematically modify the structure of the ligand in a computational environment to identify modifications that could enhance catalytic activity and selectivity before they are synthesized in the lab.

The synergy between computational modeling and experimental work is expected to lead to the rapid development of next-generation catalysts with unprecedented levels of control and efficiency.

Synergistic Approaches Combining this compound with Other Chiral Inducers

The concept of synergistic catalysis, where multiple catalysts or chiral elements work in concert to achieve a desired outcome, is a frontier in asymmetric synthesis. Future research will likely explore the use of this compound in such complex systems.

Potential areas of exploration include:

Dual-Catalyst Systems: Combining a catalyst based on this compound with another distinct chiral catalyst (e.g., a chiral acid or base) to enable transformations that are not possible with either catalyst alone.

Cooperative Catalysis: Designing systems where the chiral ligand and another chiral molecule or additive cooperate to control the stereochemical outcome of a reaction, potentially leading to higher levels of selectivity or novel reactivity.

These advanced approaches could unlock new synthetic possibilities and provide solutions to long-standing challenges in asymmetric synthesis.

Q & A

Q. What are the optimal synthetic routes for (R)-2-(Dibenzylamino)-3-methyl-1-butanol, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric reduction or chiral resolution. For example, SmI₂-catalyzed nitro-aldol reactions (similar to methods for related dibenzylamino alcohols) can introduce stereochemical control . Enantiomeric purity is assessed via chiral HPLC or polarimetry, with methods adapted from protocols for structurally analogous compounds like (S)-2-(Dibenzylamino)-3-phenyl-1-propanol . Key steps include:

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm structure via chemical shifts for dibenzyl groups (δ 7.2–7.4 ppm for aromatic protons) and the chiral alcohol (δ 3.5–4.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₉H₂₅NO expected m/z 283.1936) .

- IR : Stretching frequencies for -OH (~3300 cm⁻¹) and tertiary amine (~2800 cm⁻¹) . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should this compound solutions be stored to maintain stability?

- Store in airtight, amber vials at –20°C to prevent oxidation.

- Prepare fresh solutions in anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis.

- Monitor degradation via periodic HPLC analysis, referencing stability protocols for similar amino alcohols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic phenomena like rotameric equilibria. Methodological approaches include:

Q. What role does this compound play in asymmetric catalysis, and how can its efficacy be optimized?

The compound’s chiral amine and alcohol groups make it a potential ligand or organocatalyst. Optimization strategies:

- Screen solvent polarity (e.g., toluene vs. acetonitrile) to enhance enantioselectivity in aldol or Michael additions .

- Modify substituents (e.g., electron-withdrawing groups on benzyl rings) to tune Lewis basicity .

- Quantify catalytic activity using kinetic studies (e.g., monitoring reaction progress via GC-MS) .

Q. How does this compound interact with biological systems, and what assays are suitable for studying these interactions?

While direct biological data are limited, analogous compounds show activity in enzyme inhibition. Recommended assays:

- Fluorescence quenching : To study binding to proteins like kinases, using methods validated for amino alcohol derivatives .

- Molecular docking : Simulate interactions with target enzymes (e.g., alcohol dehydrogenases) using software like AutoDock .

- In vitro toxicity : Assess cell viability via MTT assays in HEK-293 or HepG2 cells .

Methodological Considerations

- Purity Challenges : Trace impurities (e.g., diastereomers) can skew results. Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) and validate with ≥95% purity thresholds .

- Data Reproducibility : Document reaction conditions (temperature, solvent grade) meticulously, as minor variations impact stereochemical outcomes .

- Contradictory Literature : Compare synthetic protocols from multiple sources (e.g., SmI₂ vs. enzymatic catalysis) to identify robust methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.